In Vivo Antitumor Efficacy Comparison: Rhodomycin B vs. Doxorubicin in Murine P388 Leukemia Model
In a direct comparative study using the murine P388 leukemia model, doxorubicin and Rhodomycin B were evaluated for their in vivo antitumor efficacy relative to their respective maximally tolerated doses (MTD). Doxorubicin demonstrated robust in vivo activity, achieving multiple log cell kill when administered at doses below its MTD [1]. In marked contrast, Rhodomycin B exhibited cytotoxic activity only when administered at dose levels that exceeded its MTD, a threshold at which systemic toxicity precludes meaningful therapeutic application [1]. This disparity underscores a critical limitation of in vitro clonogenic assays, which failed to discriminate between the high in vivo efficacy of doxorubicin/daunorubicin and the marginal in vivo efficacy of rhodomycins A and B [1].
| Evidence Dimension | In vivo antitumor efficacy relative to maximally tolerated dose (MTD) |
|---|---|
| Target Compound Data | Cytotoxic activity observed only at doses exceeding MTD |
| Comparator Or Baseline | Doxorubicin: multiple log cell kill at doses below MTD |
| Quantified Difference | Rhodomycin B inactive below MTD; doxorubicin active below MTD (≥100-fold difference in therapeutic window) |
| Conditions | Murine P388 leukemia model, i.p. tumor/i.p. drug administration, in vivo tumorigenic assay |
Why This Matters
This quantitative divergence in therapeutic index defines Rhodomycin B's role as a negative control or mechanistic probe in in vivo anthracycline studies rather than a viable clinical candidate, guiding appropriate experimental design and preventing procurement for unsuitable applications.
- [1] Mirabelli, C. K., Sung, C. M., McCabe, F. L., Faucette, L. F., & Johnson, R. K. (1988). A murine model to evaluate the ability of in vitro clonogenic assays to predict the response to tumors in vivo. Cancer Research, 48(19), 5447-5454. PMID: 3046738. View Source
